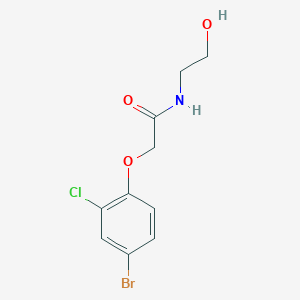
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and can also inhibit the activity of certain protein kinases involved in tumor growth.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been found to reduce inflammation in animal models of arthritis and to protect against liver damage in animal models of alcohol-induced liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, more research is needed to fully understand the potential side effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its long-term effects on human health.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its potential applications in other fields, such as organic electronics and corrosion inhibition. Finally, more studies are needed to assess the safety and long-term effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide on human health.
Synthesemethoden
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chlorophenol with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with 2-aminoethanol. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have potential applications in various scientific fields. In particular, it has been studied for its anti-inflammatory and anti-tumor properties. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been investigated for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c11-7-1-2-9(8(12)5-7)16-6-10(15)13-3-4-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFIUTXJOMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4929294.png)
![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)